molecular formula C20H20N4O5S B11476830 N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11476830
M. Wt: 428.5 g/mol
InChI Key: RUDQGRPGZPKPMX-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholine derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Formation of the Phthalazinone Moiety: The phthalazinone moiety is synthesized through the reaction of phthalic anhydride with hydrazine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the morpholine-sulfonyl derivative with the phthalazinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of structural features, including the morpholine ring, sulfonyl group, and phthalazinone moiety

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H20N4O5S/c25-19(14-24-20(26)18-7-2-1-4-15(18)13-21-24)22-16-5-3-6-17(12-16)30(27,28)23-8-10-29-11-9-23/h1-7,12-13H,8-11,14H2,(H,22,25)

InChI Key

RUDQGRPGZPKPMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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